2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Overview
Description
[2,2’6’,2’‘-Terpyridine]-4’-carboxylic acid: is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is mainly used as a ligand in coordination chemistry, forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Pyridines: The initial synthesis of terpyridine was achieved by G. Morgan and F. H. Burstall in 1932 through the oxidative coupling of pyridines.
Enaminone Formation: A more efficient method involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to produce an enaminone.
Base-Catalyzed Reaction: Another method includes the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide.
Condensation Reactions: Condensation of the resulting species with 2-acetylpyridine forms a 1,5-diketone, which further condenses with ammonium acetate to form terpyridine.
Industrial Production Methods: Industrial production methods often involve palladium-catalyzed cross-coupling reactions to synthesize substituted terpyridines .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Terpyridine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert terpyridine into reduced forms, often altering its coordination properties.
Substitution: Substitution reactions, especially at the 4’-position, are common and can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Substitution reactions often use halogenated compounds and catalysts like palladium.
Major Products:
Oxidized Derivatives: These include various oxides and hydroxides of terpyridine.
Reduced Forms: Reduced forms of terpyridine often exhibit different coordination properties.
Substituted Compounds: Substituted terpyridines with functional groups like carboxyl, amino, and halogen groups.
Scientific Research Applications
Chemistry:
Coordination Chemistry: Terpyridine is widely used as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Protein Labeling: Terpyridine forms chelate complexes with europium (III) and terbium (III), which are used in protein labeling.
Medicine:
Anticancer Research: Terpyridine derivatives are being explored for their potential anticancer properties, particularly in targeting mitophagy pathways.
Industry:
Semiconductors and Solar Panels: Functionalized terpyridine ligands are used in the development of semiconductors and solar panels.
Mechanism of Action
Coordination with Metals: Terpyridine acts as a tridentate ligand, binding metals at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings . This coordination stabilizes metals in lower oxidation states and facilitates various chemical reactions .
Molecular Targets and Pathways:
Autolysin and Transposase: Terpyridine platinum (II) complexes target autolysin and truncated transposase, which are involved in bacterial cell wall degradation and DNA transposition, respectively.
Mitophagy Pathways: Terpyridine derivatives target mitophagy pathways, promoting the degradation of dysfunctional mitochondria in cancer cells.
Comparison with Similar Compounds
2,2’-Bipyridine: Another polypyridine compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A heterocyclic compound similar to terpyridine, used in coordination chemistry.
Uniqueness:
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTWXMBGOUJDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376418 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148332-36-9 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2':6',2''-Terpyridine-4'-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2':6',2''-terpyridine-4'-carboxylic acid interact with metal ions, and what are the implications of this interaction?
A1: 2,2':6',2''-Terpyridine-4'-carboxylic acid acts as a tridentate ligand, readily forming stable complexes with various transition metals like Ruthenium(II), Palladium(II), Platinum(II), Copper(II), and Aluminum(III) [, , , , ]. The carboxylic acid group can participate in both coordination and hydrogen bonding, leading to diverse structural motifs and influencing the properties of the resulting complexes [, ]. For instance, in Ruthenium(II) complexes designed for dye-sensitized solar cells, the ligand's coordination significantly impacts light-harvesting capabilities and ultimately the device's power conversion efficiency [].
Q2: What is known about the stability and material compatibility of 2,2':6',2''-terpyridine-4'-carboxylic acid and its metal complexes?
A2: The stability of 2,2':6',2''-terpyridine-4'-carboxylic acid complexes varies depending on the metal ion. Palladium(II) complexes exhibit rapid hydrolysis due to the metal ion's high activity in ligand substitution, while Platinum(II) complexes demonstrate slower hydrolysis []. This difference in stability can influence their biological activity, such as topoisomerase I inhibition and cytotoxicity []. Additionally, the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid on metal surfaces like Cu(111) and Ag(110) highlights its potential in material science applications [, ].
Q3: Are there any catalytic applications of 2,2':6',2''-terpyridine-4'-carboxylic acid or its metal complexes?
A3: Yes, a palladium(II) complex incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid, when immobilized on silica, functions as a heterogeneous catalyst for the selective hydrodeoxygenation of aromatic compounds []. This molecular/heterogeneous catalyst exhibits high selectivity (>99%) under mild conditions and demonstrates enhanced activity compared to its homogeneous counterparts [].
Q4: Have there been any studies on the structure-activity relationship (SAR) of 2,2':6',2''-terpyridine-4'-carboxylic acid derivatives?
A4: Research has explored the impact of substituting carbon atoms in 3,5-diphenylbenzoic acid with nitrogen atoms, effectively generating 2,2':6',2''-terpyridine-4'-carboxylic acid []. This change significantly alters the molecule's self-assembly behavior on the Ag(110) surface, demonstrating that nitrogen atoms favor metal-organic coordination and hydrogen bonding, while carbon atoms contribute to dipole-dipole interactions and π-π stacking []. This highlights the potential for modifying the ligand structure to tune its properties and self-assembly characteristics.
Q5: Has 2,2':6',2''-terpyridine-4'-carboxylic acid been explored for biological applications?
A5: Yes, the compound has shown promise in developing biocompatible materials and biosensing platforms. For instance, aluminum(III)-based organic nanofibrous gels, formed by the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid and Al3+, exhibit aggregation-induced electrochemiluminescence (AIECL) []. This property makes them valuable components for sensitive DNA detection systems, such as those designed for the Flu A virus biomarker [].
Q6: What are the potential advantages of using 2,2':6',2''-terpyridine-4'-carboxylic acid in metallo-supramolecular hydrogels compared to conventional approaches?
A6: Poly(2-isopropenyl-2-oxazoline) hydrogels incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid can be cross-linked with divalent transition metal ions, leading to self-healing and moldable properties []. These metallo-supramolecular hydrogels offer tunable rheological properties based on the metal ion used, allowing for control over their mechanical strength and self-healing capabilities []. Their rapid self-healing at room temperature and moldability make them promising for diverse applications, including coatings, actuators, and wound healing [].
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